molecular formula C18H34ClN2O8PS B601432 Clindamycin 3-Phosphate CAS No. 28708-34-1

Clindamycin 3-Phosphate

Cat. No.: B601432
CAS No.: 28708-34-1
M. Wt: 505.0 g/mol
InChI Key: ZMGZEXFHZBYORP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Clindamycin 3-Phosphate is a derivative of clindamycin, a lincosamide antibiotic. This compound is primarily used in the treatment of bacterial infections. This compound itself is inactive but is rapidly hydrolyzed in the body to release the active clindamycin, which exerts its antibacterial effects. It is particularly effective against anaerobic bacteria and certain gram-positive bacteria .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Clindamycin 3-Phosphate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to form different hydrogen bonding networks among the host-host and host-solvent molecules in its crystal structures, resulting in different moisture stabilities .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by disrupting bacterial protein synthesis, which decreases adherence of bacteria to host cells and increases intracellular killing of organisms .

Molecular Mechanism

The mechanism of action of this compound involves binding to the 50S ribosomal subunit of bacteria, disrupting protein synthesis by interfering with the transpeptidation reaction, which thereby inhibits early chain elongation . This results in changes in the cell wall surface, decreasing the adherence of bacteria to host cells and increasing the intracellular killing of organisms .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been reported to form several solid-state forms, and the properties and transformations of these forms have been characterized by various methods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, lincosamides, including clindamycin, are contraindicated for use in horses, guinea pigs, hamsters, rabbits, chinchillas, and ruminants due to the risk of serious adverse reactions .

Metabolic Pathways

This compound is involved in various metabolic pathways. It is metabolized by the CYP3A4/5 enzymes to bioactive N-demethyl and sulfoxide metabolites .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Clindamycin 3-Phosphate typically involves the phosphorylation of clindamycin. One common method includes the use of phosphorus oxychloride as a phosphatiding agent and 1,2,4-triazole as an acid-binding agent. The reaction proceeds through the formation of an intermediate, isopropylidene clindamycin phosphate, which is then hydrolyzed to yield this compound .

Industrial Production Methods: Industrial production of this compound often involves large-scale chemical synthesis using similar methods as described above. The process is optimized for high yield and purity, ensuring that the final product meets pharmaceutical standards. The use of advanced purification techniques, such as crystallization and chromatography, is common to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions: Clindamycin 3-Phosphate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Hydrolysis: Water or aqueous solutions.

    Oxidation: Chromium(VI) in sulfuric acid.

    Substitution: Various nucleophiles under controlled conditions.

Major Products:

    Hydrolysis: Clindamycin.

    Oxidation: Oxidized derivatives of clindamycin.

    Substitution: Various clindamycin derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Comparison:

This compound stands out due to its specific use in intravenous and intramuscular formulations, providing a rapid release of active clindamycin in the body, making it highly effective for severe infections.

Properties

CAS No.

28708-34-1

Molecular Formula

C18H34ClN2O8PS

Molecular Weight

505.0 g/mol

IUPAC Name

[2-[2-chloro-1-[(1-methyl-4-propylpyrrolidine-2-carbonyl)amino]propyl]-3,5-dihydroxy-6-methylsulfanyloxan-4-yl] dihydrogen phosphate

InChI

InChI=1S/C18H34ClN2O8PS/c1-5-6-10-7-11(21(3)8-10)17(24)20-12(9(2)19)15-13(22)16(29-30(25,26)27)14(23)18(28-15)31-4/h9-16,18,22-23H,5-8H2,1-4H3,(H,20,24)(H2,25,26,27)

InChI Key

ZMGZEXFHZBYORP-UHFFFAOYSA-N

Isomeric SMILES

CCC[C@@H]1C[C@H](N(C1)C)C(=O)N[C@@H]([C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)SC)O)OP(=O)(O)O)O)[C@H](C)Cl

SMILES

CCCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)O)OP(=O)(O)O)O)C(C)Cl

Canonical SMILES

CCCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)O)OP(=O)(O)O)O)C(C)Cl

Purity

> 95%

quantity

Milligrams-Grams

Synonyms

(2R,3S,4S,5R,6R)-2-((1S,2R)ylpyrrolidineyl)-3,5-dihydroxy-6-(methylthio)tetrahydro-2H-pyran-4-yl dihydrogen phosphate

Origin of Product

United States
Customer
Q & A

Q1: How does clindamycin 3-phosphate differ from clindamycin in terms of biological activity?

A1: Research indicates that this compound exhibits significantly lower in vitro activity against clindamycin-sensitive organisms compared to clindamycin itself. [, ] This suggests that the addition of the phosphate group at the 3' position of clindamycin significantly alters its interaction with its bacterial target, likely affecting its ability to inhibit bacterial protein synthesis. Interestingly, treatment of this compound with alkaline phosphatase restores its biological activity, confirming that the phosphate group is key to this change in activity. [, ]

Q2: What makes this compound interesting from a metabolic standpoint?

A2: this compound is produced by the bacterium Streptomyces coelicolor Müller when exposed to clindamycin. [, ] This biotransformation process involves the phosphorylation of clindamycin, specifically at the 3' hydroxyl group. Researchers have identified that this reaction, carried out by S. coelicolor lysates, requires a ribonucleoside triphosphate and Mg2+ as cofactors. [] This suggests a specific enzymatic pathway is involved in this transformation, highlighting the bacterium's ability to modify and potentially inactivate clindamycin.

Q3: Have there been any studies comparing this compound to other clindamycin phosphate esters?

A3: Yes, studies have compared this compound to clindamycin 2-phosphate, the latter being clinically evaluated as an injectable form of clindamycin. [] In vitro enzymatic studies revealed significant differences in the hydrolysis kinetics between the two esters. This compound was hydrolyzed at a much slower rate and to a lesser extent than clindamycin 2-phosphate. Furthermore, in vivo studies in rats showed lower blood levels for this compound compared to clindamycin 2-phosphate, potentially linked to the slower hydrolysis rate of the former. [] These findings highlight the impact of phosphate position on the pharmacokinetic properties of clindamycin phosphate esters.

Q4: Can this compound be separated from other related compounds?

A4: Yes, researchers have successfully separated this compound from other closely related compounds, including clindamycin 2-phosphate, clindamycin 4-phosphate, clindamycin B 2-phosphate, and lincomycin 2-phosphate. This separation was achieved using liquid chromatography on triethylaminoethyl cellulose with UV detection at 254 nm. [] This method allows for the specific quantification of this compound, even though it has a low molar absorptivity at the detection wavelength.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.